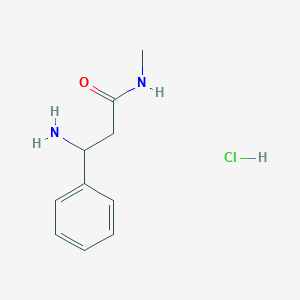![molecular formula C10H17NO2 B13453950 tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate](/img/structure/B13453950.png)
tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(1S)-1-methylbut-3-ynyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its tert-butyl group, which provides steric hindrance and stability, making it useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with an alkyne in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(1S)-1-methylbut-3-ynyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate is used as a protecting group for amines. It can be installed and removed under relatively mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. Its stability and reactivity make it suitable for creating complex molecular structures.
Industry: In the chemical industry, it is used in the production of agrochemicals, polymers, and specialty chemicals. Its role as a protecting group helps in the synthesis of various intermediates and final products.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(1S)-1-methylbut-3-ynyl]carbamate involves its ability to protect amine groups during chemical reactions. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. The compound can be deprotected using strong acids like trifluoroacetic acid, which cleaves the tert-butyl group, releasing the free amine .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-Boc-ethylenediamine: Another carbamate used as a protecting group for diamines.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: Used in the synthesis of spirocyclopropanated analogs.
Uniqueness: tert-Butyl N-[(1S)-1-methylbut-3-ynyl]carbamate is unique due to its specific structure, which combines the stability of the tert-butyl group with the reactivity of the alkyne moiety. This combination allows for versatile applications in organic synthesis and the creation of complex molecular architectures.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-pent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12)/t8-/m0/s1 |
Clave InChI |
BKIXNAMQZXSUPU-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CC#C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CC#C)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


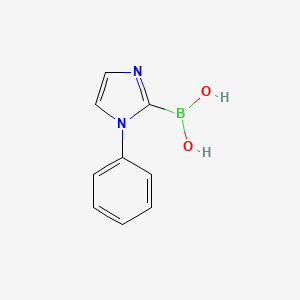
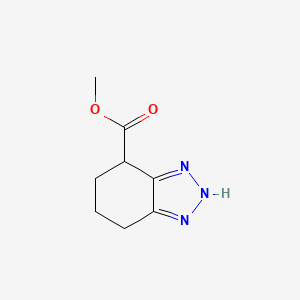
![rac-(1R,5S)-3-methoxybicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13453880.png)
![(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13453894.png)
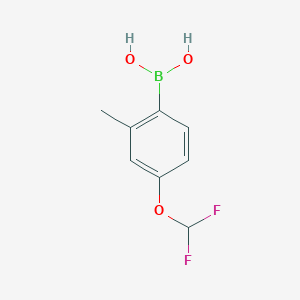
![tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate hydrochloride](/img/structure/B13453896.png)

![tert-butylN-{[4-(piperazin-1-yl)oxolan-3-yl]methyl}carbamatedihydrochloride](/img/structure/B13453907.png)

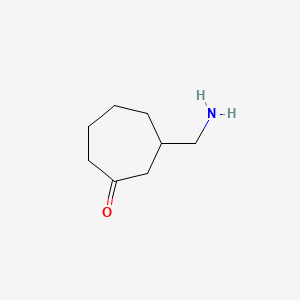
![tert-butyl N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-yl]carbamate](/img/structure/B13453921.png)
![1-[1-(5-bromopyrimidin-2-yl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B13453924.png)
